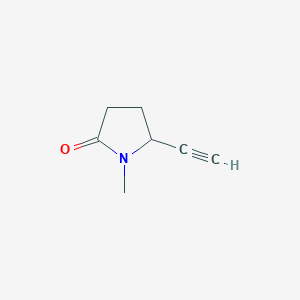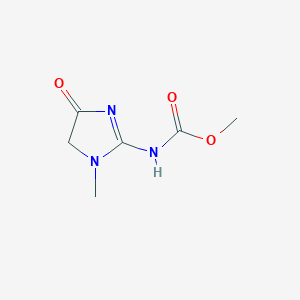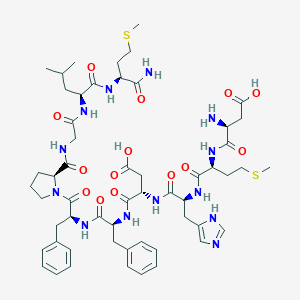
N-(Cyclohexylcarbonyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylcarbonyl)leucine is a compound derived from leucine, an essential amino acid, by introducing a cyclohexylcarbonyl group at the nitrogen atom. This modification potentially alters its chemical and physical properties, making it a subject of interest in various chemical and biochemical research areas.
Synthesis Analysis
The synthesis of compounds similar to N-(Cyclohexylcarbonyl)leucine often involves condensation reactions. For instance, compounds like 3-Cyclohexene-1-dl-alanine, an analog of leucine, have been synthesized by condensing specific cyclohexene derivatives with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting intermediate (Edelson, Skinner, Ravel, & Shive, 1959). This method provides a basis for synthesizing N-(Cyclohexylcarbonyl)leucine by adjusting the starting materials and reaction conditions to incorporate the cyclohexylcarbonyl group specifically.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(Cyclohexylcarbonyl)leucine, such as N-trifluoroacetyl-l-norvalyl-l-norvaline cyclohexyl ester, has been analyzed through methods like gas chromatography, revealing insights into their molecular interactions and stereoselectivity (Parr & Howard, 1972). Such analyses help understand the spatial arrangement of atoms within N-(Cyclohexylcarbonyl)leucine and its implications for chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving leucine derivatives can shed light on the reactivity of N-(Cyclohexylcarbonyl)leucine. For example, the synthesis of L-[1-11C]leucine through a modified Bucherer-Strecker reaction sequence provides insights into amino acid derivatization reactions (Barrio et al., 1983). This information is useful for predicting the chemical reactivity of N-(Cyclohexylcarbonyl)leucine in various conditions.
Physical Properties Analysis
The physical properties of amino acid derivatives, such as crystal structure and solubility, are crucial for their practical application. Studies on compounds like N-(2-carboxybenzoyl)-L-leucine methyl ester offer valuable data on crystallography and solubility behavior, which are relevant for understanding the physical characteristics of N-(Cyclohexylcarbonyl)leucine (Onofrio et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for comprehensively understanding N-(Cyclohexylcarbonyl)leucine. Research on related compounds provides a foundation for inferring the chemical behavior of N-(Cyclohexylcarbonyl)leucine. For instance, the study of reactions of N-(o-carboxybenzoyl)-L-leucine highlights the influence of structural features on reactivity and stability (Onofrio, Gesser, Joussef, & Nome, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSQGRPLTUAHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923802 |
Source


|
| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclohexylcarbonyl)leucine | |
CAS RN |
121428-84-0 |
Source


|
| Record name | N-Cyclohexanoylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














